N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridine, and phenoxy groups in its structure suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide typically begins with commercially available starting materials such as furan-2-carbaldehyde, 4-methylphenol, and 2-aminopyridine.
-
Step-by-Step Synthesis
Step 1: Furan-2-carbaldehyde is reacted with 2-aminopyridine in the presence of a suitable catalyst to form N-(furan-2-ylmethyl)pyridin-2-amine.
Step 2: The intermediate N-(furan-2-ylmethyl)pyridin-2-amine is then reacted with 2-chloroacetyl chloride to form N-(furan-2-ylmethyl)-2-chloroacetamide.
Step 3: Finally, N-(furan-2-ylmethyl)-2-chloroacetamide is reacted with 4-methylphenol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
-
Reduction: : The compound can be reduced at various sites, including the pyridine ring and the amide group, leading to a variety of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction of the pyridine ring could produce piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties. The presence of the furan and pyridine rings suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure allows for modifications that could enhance its pharmacological properties.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The furan and pyridine rings could facilitate binding to these targets, while the phenoxy group might influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a chlorine substituent on the phenoxy ring.
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a methoxy substituent on the phenoxy ring.
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a nitro substituent on the phenoxy ring.
Uniqueness
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern may result in distinct properties compared to its analogs, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-15-7-9-16(10-8-15)24-14-19(22)21(13-17-5-4-12-23-17)18-6-2-3-11-20-18/h2-12H,13-14H2,1H3 |
InChI Key |
CHLCAAMDPYAIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.